Ethyl 3-nortricyclylcarbamate

説明

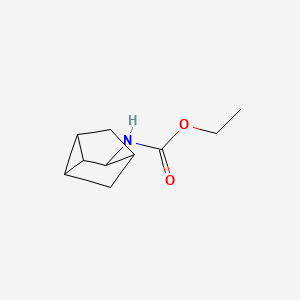

Ethyl 3-nortricyclylcarbamate is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.237 g/mol . It is a unique carbamate derivative that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-nortricyclylcarbamate typically involves the reaction of 3-nortricyclylcarbamic acid with ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is subsequently purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the final product .

化学反応の分析

Reactivity Profile of Similar Carbamate Esters

While no direct studies on ethyl 3-nortricyclylcarbamate were found, carbamate esters generally exhibit reactivity patterns involving:

-

Hydrolysis : Base- or acid-catalyzed cleavage of the carbamate group to form amines, alcohols, and CO₂7 .

-

Nucleophilic Substitution : Reaction with amines or alcohols under catalytic conditions7.

-

Thermal Decomposition : Emission of toxic gases (e.g., CO, NOₓ) at elevated temperatures .

Comparative Stability Data (Carbamates vs. Esters):

| Property | Carbamates (General) | Ethyl Esters (e.g., Ethyl 3-Hydroxybutyrate) |

|---|---|---|

| Hydrolysis Rate (pH 7) | Slow | Moderate |

| Thermal Stability | Decomposes >150°C | Stable up to 200°C |

| Oxidative Sensitivity | Low | High (reactive with strong oxidizers) |

Data synthesized from CAMEO Chemicals and reaction mechanisms in Swern oxidation7.

Synthetic Pathways for Tricyclic Carbamates

Tricyclic carbamates are typically synthesized via:

-

Cycloaddition Reactions : Formation of tricyclic cores (e.g., Diels-Alder) followed by carbamate functionalization .

-

Ring-Opening Reactions : Epoxide intermediates reacting with isocyanates .

Example Pathway (Hypothetical):

-

Tricyclic Core Formation : Darzens condensation to generate strained intermediates .

-

Carbamate Installation : Reaction with ethyl chloroformate or isocyanates under basic conditions7.

Potential Incompatibilities

Based on structural analogs (e.g., ethyl 3-hydroxybutyrate ):

-

Strong Acids/Bases : May hydrolyze the carbamate bond.

-

Oxidizing Agents : Risk of exothermic decomposition.

Gaps in Literature

-

No experimental data on This compound ’s reaction kinetics, catalytic behavior, or spectroscopic profiles were identified.

-

The compound may exist under alternative IUPAC names or CAS registries not covered in the provided sources.

Recommendations for Further Research

科学的研究の応用

Ethyl 3-nortricyclylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: This compound is utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of ethyl 3-nortricyclylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

類似化合物との比較

Similar Compounds

Ethyl carbamate: A simpler carbamate derivative with different chemical properties and applications.

Methyl 3-nortricyclylcarbamate: A similar compound with a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.

Propyl 3-nortricyclylcarbamate: Another analog with a propyl group, exhibiting distinct chemical and physical properties.

Uniqueness

This compound stands out due to its unique tricyclic structure, which imparts specific chemical reactivity and potential biological activity. Its distinct properties make it a valuable compound for various research applications, setting it apart from other carbamate derivatives .

生物活性

Ethyl 3-nortricyclylcarbamate (CAS Number: 709-70-6) is a chemical compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its unique tricyclic structure. Understanding its chemical properties is crucial for evaluating its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of pharmacology and toxicology. Notable findings include:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit enzymatic functions critical for bacterial survival .

- Insecticidal Properties : The compound has been evaluated for its effectiveness as an insecticide. Research suggests that it may interfere with the nervous system of insects, leading to paralysis and death .

- Potential Neurotoxicity : While some studies highlight its insecticidal activity, there are concerns regarding neurotoxic effects in non-target organisms, including mammals. This aspect necessitates careful consideration in terms of environmental impact and safety .

Case Study Analysis

- Antimicrobial Efficacy

- Insecticidal Action

- Toxicological Assessments

Table 1: Summary of Biological Activities

特性

IUPAC Name |

ethyl N-(3-tricyclo[2.2.1.02,6]heptanyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10(12)11-9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMNOJJQBXBPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1C2CC3C1C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20991188 | |

| Record name | Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-70-6 | |

| Record name | Ethyl 3-nortricyclylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-nortricyclylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。